
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in the bile of mammals. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by the presence of acetyl groups at the 3alpha and 7beta positions and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature for several hours. The esterification step involves the reaction of the acetylated product with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Chemical Properties and Basic Information
- Chemical Name : 3α,7β-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester
- CAS Number : 60384-30-7
- Molecular Formula : C29H46O6
- Molecular Weight : 490.67 g/mol
- Appearance : Yellow sticky oil
- Solubility : Soluble in acetone, dichloromethane, and methanol
Bile Acid Metabolism
DUCA plays a crucial role in the study of bile acid metabolism. It serves as a reactant in the synthesis of various bile acids and their metabolites, enabling researchers to investigate the pathways and mechanisms involved in bile acid biosynthesis and transformation .
Enzyme Studies
The compound is utilized in enzyme studies, particularly involving hydroxysteroid dehydrogenases (HSDHs). These enzymes are pivotal in the bioconversion processes that modify bile acids, including UDCA. Research has shown that DUCA can act as a substrate for specific HSDHs, allowing for insights into enzyme specificity and catalytic mechanisms .
Treatment of Liver Diseases
UDCA itself is known for its hepatoprotective properties. DUCA, being a derivative, is explored for similar therapeutic effects. Studies indicate that it may enhance liver function by promoting bile flow and reducing cholesterol levels within the liver .
Sclerosing Cholangitis
Research has suggested that compounds related to UDCA can be beneficial in treating conditions like primary sclerosing cholangitis (PSC). DUCA's potential to modify bile acid profiles might offer therapeutic advantages over traditional UDCA treatment .
Organic Synthesis
DUCA is employed in organic synthesis as a chiral building block due to its unique stereochemistry. It facilitates the development of complex molecules through various reactions such as esterification and acylation .
Biocatalysis
The compound is also significant in biocatalytic processes where enzymes are used to perform selective modifications on substrates. This application aligns with green chemistry principles by providing environmentally friendly synthetic routes for pharmaceutical compounds .
Case Studies and Research Findings
作用機序
The mechanism of action of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acids and their receptors. It is believed to exert its effects by modulating the composition of bile, reducing the toxicity of bile acids, and promoting the dissolution of cholesterol gallstones. The compound may also have anti-inflammatory and cytoprotective effects, which contribute to its therapeutic potential.
類似化合物との比較
Similar Compounds
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases and gallstones.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and efficacy.
Uniqueness
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is unique due to the presence of acetyl groups and a methyl ester, which may enhance its stability, bioavailability, and therapeutic efficacy compared to its parent compound and other similar bile acids.
生物活性
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester (UDCA-ME) is a modified form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver diseases and potential anticancer activities. This article explores the biological activity of UDCA-ME, focusing on its mechanisms, therapeutic applications, and comparative efficacy in different biological contexts.
Chemical Structure and Synthesis
UDCA-ME is synthesized by acetylation of UDCA, enhancing its solubility and bioavailability. The structural modifications aim to improve its pharmacokinetic profile while retaining the beneficial properties of UDCA.
Biological Activity Overview
The biological activities of UDCA-ME can be categorized into several key areas:
- Hepatoprotective Effects : UDCA has been widely studied for its protective effects against cholestatic liver diseases. Studies indicate that UDCA-ME may enhance these effects through improved cellular uptake and reduced cytotoxicity in hepatocytes.
- Anticancer Properties : Recent research highlights the potential of UDCA-ME as an anticancer agent. It has shown significant activity against hepatocellular carcinoma (HCC) cells, with mechanisms involving cell cycle arrest and apoptosis induction.
Hepatoprotection
UDCA exerts hepatoprotective effects through several mechanisms:
- Reduction of Endoplasmic Reticulum Stress : UDCA alleviates ER stress in endothelial cells, which is crucial in conditions like atherosclerosis. This action may also extend to hepatocytes, reducing liver damage due to cholestasis .
- Immunomodulation : UDCA modulates immune responses, reducing inflammation associated with liver diseases. It inhibits dendritic cell function, leading to decreased eosinophilic inflammation .
Anticancer Activity
UDCA-ME has demonstrated promising anticancer properties:
- Cell Cycle Arrest : In HCC cells, UDCA-ME induces G0/G1 phase arrest, preventing cell proliferation .
- Reactive Oxygen Species (ROS) Induction : The compound increases ROS levels, which can trigger apoptotic pathways .
- Stability and Efficacy : Compared to its parent compound DHA (Dihydroartemisinin), UDCA-ME exhibits greater stability and potency against cancer cells .
Table 1: Summary of Biological Activities of UDCA-ME
Case Study: Anticancer Efficacy in HCC
A recent study evaluated the efficacy of UDCA-ME in HepG2 cells. The findings revealed that:
特性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25+,27+,28+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVKSAMEUAGEN-OSBYRPBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。